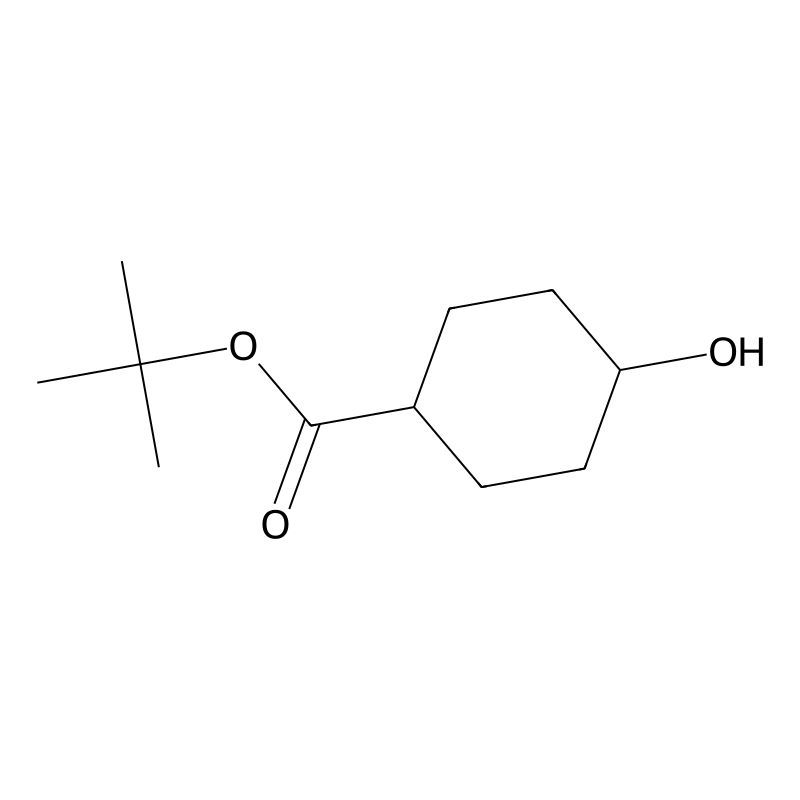tert-Butyl 4-hydroxycyclohexanecarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
tert-Butyl 4-hydroxycyclohexanecarboxylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 200.27 g/mol. This compound features a cyclohexane ring substituted with a hydroxyl group at the 4th position and a tert-butyl ester group attached to the carboxylic acid moiety. Its structure allows for unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthesis and Characterization:
Potential Applications:
Research explores the potential applications of tBHC in various scientific fields, including:
- Organic synthesis: As a protecting group for carboxylic acids. The tert-butyl group (tBu) can be introduced to protect the carboxylic acid functionality during a reaction and then removed later under specific conditions [].
- Medicinal chemistry: As a precursor in the synthesis of more complex molecules with potential biological activity [].
- Material science: As a component in the design of new materials with specific properties [].
- Oxidation: The hydroxyl group can be oxidized to yield ketone or carboxylic acid derivatives. Common reagents include potassium permanganate or chromium trioxide.
- Reduction: The ester functionality can be reduced to form corresponding alcohols, typically using lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as halides or amines under acidic or basic conditions .
Major Products Formed- From Oxidation: 4-oxocyclohexanecarboxylate or 4-carboxycyclohexanecarboxylate.
- From Reduction: 4-hydroxycyclohexanemethanol.
- From Substitution: Various substituted cyclohexane derivatives.
In biological research, tert-butyl 4-hydroxycyclohexanecarboxylate serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It is also investigated for its pharmacokinetic properties and metabolism in relation to ester-containing drugs, providing insights into drug design and development.
The synthesis of tert-butyl 4-hydroxycyclohexanecarboxylate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with tert-butyl alcohol, often facilitated by an acid catalyst.
Common Synthetic Route- Esterification Process:
- Reactants: 4-hydroxycyclohexanecarboxylic acid and tert-butyl alcohol.
- Catalyst: Acid catalyst (e.g., sulfuric acid).
- Conditions: Heat under reflux to promote reaction completion.
- Reactants: 4-hydroxycyclohexanecarboxylic acid and tert-butyl alcohol.
- Catalyst: Acid catalyst (e.g., sulfuric acid).
- Conditions: Heat under reflux to promote reaction completion.
In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing advanced catalysts and optimized reaction conditions to ensure high purity and consistent quality of the product .
tert-Butyl 4-hydroxycyclohexanecarboxylate finds various applications across different fields:
- Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.
- Polymer Production: Utilized in creating polymers and resins due to its stability and reactivity.
- Pharmaceutical Research: Employed in studies focused on drug metabolism and enzyme interactions .
Research involving tert-butyl 4-hydroxycyclohexanecarboxylate often focuses on its interactions with biological macromolecules. The compound's ability to participate in hydrogen bonding due to its hydroxyl group enhances its interaction potential with enzymes and receptors, making it a useful tool for investigating biochemical pathways and mechanisms.
Several compounds exhibit structural similarities to tert-butyl 4-hydroxycyclohexanecarboxylate, including:
- tert-Butyl 4-hydroxycyclohexane-1-carboxylate
- trans-tert-Butyl 4-hydroxycyclohexanecarboxylate
- cis-tert-Butyl 4-hydroxycyclohexanecarboxylate
Uniqueness
What sets tert-butyl 4-hydroxycyclohexanecarboxylate apart is its specific substitution pattern on the cyclohexane ring. This configuration contributes to distinct reactivity profiles and stability compared to its isomers, influencing its utility in synthetic chemistry and biological studies .








